Guanosine-5',3'-tetraphosphate

Vue d'ensemble

Description

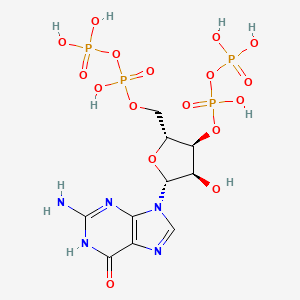

Le tétraphosphate de guanosine est un nucléotide de guanine contenant quatre groupes phosphate. Deux groupes phosphate sont estérifiés à la partie sucre en position 5’ et les deux autres en position 2’ ou 3’ . Ce nucléotide sert de messager pour éteindre la synthèse de l'ARN ribosomique lorsque les acides aminés ne sont pas disponibles pour la synthèse des protéines .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le tétraphosphate de guanosine peut être synthétisé dans les chloroplastes à partir de triphosphate de guanosine et de triphosphate d'adénosine . La synthèse implique l'activité d'enzymes telles que les homologues RelA-SpoT qui catalysent la formation de tétra- ou pentaphosphate de guanosine .

Méthodes de production industrielle

Dans les milieux industriels, le tétraphosphate de guanosine est généralement produit en utilisant des systèmes bactériens recombinants. Par exemple, des souches d'Escherichia coli peuvent être génétiquement modifiées pour surexprimer les enzymes impliquées dans la synthèse du tétraphosphate de guanosine .

Analyse Des Réactions Chimiques

Types de réactions

Le tétraphosphate de guanosine subit diverses réactions biochimiques, notamment :

Phosphorylation : Le tétraphosphate de guanosine peut être phosphorylé pour former du pentaphosphate de guanosine.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le tétraphosphate de guanosine comprennent :

Enzymes : Comme la tétraphosphate de guanosine synthase et l'hydrolase.

Nucléotides : Triphosphate de guanosine et triphosphate d'adénosine.

Principaux produits formés

Les principaux produits formés à partir des réactions du tétraphosphate de guanosine comprennent le triphosphate de guanosine, le pentaphosphate de guanosine et le phosphate inorganique .

Applications de recherche scientifique

Le tétraphosphate de guanosine a une large gamme d'applications de recherche scientifique, notamment :

Science des plantes : Il est impliqué dans la régulation de l'expression des gènes des chloroplastes et affecte la photosynthèse et la croissance des plantes.

Mécanisme d'action

Le tétraphosphate de guanosine exerce ses effets en agissant comme une molécule de signalisation qui régule divers processus cellulaires. Il sert de messager pour éteindre la synthèse de l'ARN ribosomique lorsque les acides aminés ne sont pas disponibles pour la synthèse des protéines . Les cibles moléculaires du tétraphosphate de guanosine comprennent des enzymes telles que la xanthine phosphoribosyltransférase et la GTPase ObgE .

Applications De Recherche Scientifique

Microbial Physiology and Gene Regulation

Role in Stringent Response:

ppGpp is a crucial signaling molecule in bacteria, particularly during nutrient deprivation. It regulates the stringent response, a survival mechanism that allows bacteria to adapt to stress conditions. Upon starvation or other stress signals, ppGpp levels dramatically increase, leading to the repression of genes involved in ribosome biogenesis and activation of amino acid biosynthesis genes. This reprogramming is essential for bacterial survival under adverse conditions .

Transcriptional Regulation:

Studies have shown that ppGpp binds directly to RNA polymerase (RNAP), affecting the transcription of approximately 750 genes within minutes of induction. This binding alters RNAP activity, thereby modulating gene expression patterns critical for bacterial adaptation . For instance, elevated ppGpp levels can inhibit growth by interfering with essential processes such as FtsZ assembly, a protein vital for cell division in Salmonella species .

Applications in Biotechnology

Biotechnological Manipulations:

The manipulation of ppGpp levels has been explored for enhancing the production of metabolites in various bacterial systems. For example, engineering strains with altered ppGpp synthesis pathways can improve yields of desired products by optimizing metabolic fluxes under stress conditions . This approach has been utilized in the production of antibiotics and other secondary metabolites.

Synthetic Biology:

In synthetic biology, ppGpp serves as a model for understanding cellular responses to environmental changes. Researchers utilize synthetic constructs that modulate ppGpp levels to control gene expression dynamically, enabling precise regulation of metabolic pathways in engineered organisms .

Plant Biology

Nutritional Regulation:

Recent studies indicate that ppGpp also plays a role in plant biology, particularly concerning seed development and nutritional value. Research on Brassica species has shown that ppGpp levels correlate positively with seed desiccation and negatively with photosynthetic pigment levels. This suggests that ppGpp may regulate nutrient accumulation and stress responses in plants .

Stress Response Mechanisms:

In plants, the RelA/SpoT homologs (RSH proteins) are responsible for synthesizing and degrading ppGpp. These proteins help modulate ppGpp levels in response to environmental stresses, thereby influencing growth and development processes such as leaf degreening and antioxidant activity regulation .

Therapeutic Potential

Antimicrobial Targeting:

Given its central role in bacterial survival and virulence, ppGpp is being investigated as a potential target for novel antimicrobial therapies. By disrupting ppGpp synthesis or signaling pathways, it may be possible to render pathogenic bacteria more susceptible to existing antibiotics or inhibit their growth altogether .

Cancer Research:

Emerging evidence suggests that similar signaling pathways involving guanosine nucleotides may play roles in cancer cell metabolism and proliferation. Understanding how ppGpp influences cellular stress responses could lead to new strategies for cancer treatment by targeting metabolic vulnerabilities in tumor cells .

Data Table: Summary of Applications

Mécanisme D'action

Guanosine tetraphosphate exerts its effects by acting as a signaling molecule that regulates various cellular processes. It serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . The molecular targets of guanosine tetraphosphate include enzymes such as xanthine phosphoribosyltransferase and GTPase ObgE .

Comparaison Avec Des Composés Similaires

Composés similaires

Triphosphate de guanosine : Contient trois groupes phosphate et est impliqué dans le transfert d'énergie et la transduction du signal.

Pentaphosphate de guanosine : Contient cinq groupes phosphate et est impliqué dans des voies de signalisation similaires à celles du tétraphosphate de guanosine.

Unicité

Le tétraphosphate de guanosine est unique en raison de son rôle spécifique dans les réponses au stress bactérien et de sa capacité à réguler l'expression génique dans les chloroplastes . Sa structure, contenant quatre groupes phosphate, lui permet de participer à des voies biochimiques distinctes par rapport aux autres nucléotides de guanine .

Activité Biologique

Guanosine-5',3'-tetraphosphate (commonly referred to as ppGpp) is a signaling molecule that plays a critical role in various biological processes, particularly in bacteria. This article explores its biological activity, mechanisms of action, and implications in different biological contexts.

Overview of this compound

This compound is a purine nucleotide characterized by four phosphate groups attached to the ribose moiety. It is synthesized from guanosine diphosphate (GDP) and adenosine triphosphate (ATP) and serves as an important regulatory molecule in cellular processes, especially under stress conditions.

- Transcription Regulation : ppGpp is known to regulate transcription by binding to RNA polymerase, influencing the expression of numerous genes. It can inhibit the synthesis of ribosomal RNA when amino acids are scarce, effectively acting as a signal for starvation .

- Inhibition of Protein Synthesis : Studies have shown that ppGpp can inhibit protein synthesis significantly, with reductions observed between 84% to 91% under conditions of amino acid starvation . This inhibition is crucial for bacterial survival during nutrient deprivation.

- Role in Bacterial Stress Response : ppGpp accumulates in response to various stressors, including nutrient deprivation and environmental stresses. Its accumulation leads to a stringent response that alters metabolic pathways and gene expression to enhance survival .

Effects on Bacterial Growth

- Inhibition of Growth : Elevated levels of ppGpp have been shown to inhibit bacterial growth by interfering with essential processes such as FtsZ assembly, which is crucial for cell division .

- Gene Regulation : In Escherichia coli, ppGpp regulates the transcription of approximately 750 genes within minutes of induction .

Neurological Implications

Recent research has highlighted the potential neuroprotective effects of guanosine and its derivatives, including ppGpp. Guanosine has been associated with promoting neurite outgrowth and may play a role in protecting against neurodegenerative conditions .

Case Studies

- Starvation Response in E. coli : A study demonstrated that ppGpp levels rise significantly during amino acid starvation, leading to a marked decrease in protein synthesis rates. This response is vital for adapting to nutrient-poor environments .

- Neuroprotective Effects : In models of ischemic stroke, guanosine was found to accumulate and exert protective effects on neuronal cells, suggesting its potential as a therapeutic agent in neurological disorders .

Data Summary

Propriétés

Numéro CAS |

33503-72-9 |

|---|---|

Formule moléculaire |

C10H17N5O17P4 |

Poids moléculaire |

603.16 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

Clé InChI |

BUFLLCUFNHESEH-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

SMILES isomérique |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

SMILES canonique |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Key on ui other cas no. |

33503-72-9 |

Description physique |

Solid |

Synonymes |

3'-Diphosphate 5'-Diphosphate, Guanosine 5'-Diphosphate 3'-Diphosphate, Guanosine Alarmone ppGpp Bacterial Magic Spot ppGpp Guanosine 3' Diphosphate 5' Diphosphate Guanosine 3'-Diphosphate 5'-Diphosphate Guanosine 5' Diphosphate 3' Diphosphate Guanosine 5'-(trihydrogen diphosphate), mono(trihydrogen diphosphate) (ester) Guanosine 5'-diphosphate 2'(3')-diphosphate Guanosine 5'-Diphosphate 3'-Diphosphate Guanosine Tetraphosphate ppGpp ppGpp, Alarmone Tetraphosphate, Guanosine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.